molecular formula C7H4F2N2 B1371898 4,7-difluoro-1H-indazole CAS No. 1000341-68-3

4,7-difluoro-1H-indazole

Cat. No.: B1371898
CAS No.: 1000341-68-3
M. Wt: 154.12 g/mol
InChI Key: GEDRPWSWQBCAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,7-difluoro-1H-indazole” is a chemical compound with the molecular formula C7H4F2N2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .


Synthesis Analysis

The synthesis of indazole derivatives, including “this compound”, has been a subject of considerable interest in the field of medicinal chemistry . Various methods have been developed to construct these heterocycles with better biological activities . For example, a synergistic cobalt and copper catalytic system has been explored for the synthesis of 1H-indazoles .


Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer . The structure-activity relationships (SARs) analysis of the synthesized derivatives suggested that the substituent groups at both 4-position and 6-position of 1H-indazole scaffold played a crucial role in the IDO1 inhibition .


Chemical Reactions Analysis

The reactions of indazoles have been studied extensively. For instance, the reaction of NH-indazoles with formaldehyde in aqueous hydrochloric acid has been experimentally studied by solution and solid-state nuclear magnetic resonance (NMR) and crystallography .

Scientific Research Applications

Supramolecular Structures and Tautomerism

4,7-Difluoro-1H-indazole, a derivative of indazole, exhibits interesting properties in the realm of supramolecular chemistry and tautomerism. Research has shown that various NH-indazoles, including those with fluorine substitutions, form unique supramolecular structures, such as dimers and catemers, in their solid-state forms. These structures are influenced by hydrogen bonding and aromatic interactions, which are critical in understanding the molecular assembly and properties of these compounds (Teichert et al., 2007). Additionally, the phenomenon of fast intermolecular double proton transfer in solid-state between two indazolinone tautomers highlights the dynamic nature of these molecules and their potential for unique chemical behaviors (Pérez-Torralba et al., 2010).

Ligand Potential and Coordination Chemistry

Perfluorinated 1H-indazoles and their derivatives exhibit remarkable coordination chemistry, particularly in forming hydrotris(indazolyl)borate thallium complexes. These complexes demonstrate the ability of indazole derivatives to act as ligands, coordinating with metal ions in a way that highlights their potential in materials science and catalysis (Muñoz et al., 2014).

Synthetic Building Blocks

Indazole derivatives, including those with fluorine substitutions, serve as potent building blocks in synthetic chemistry. Their utility in divergent syntheses, particularly through palladium cross-coupling reactions, showcases their versatility in creating complex organic molecules (Cottyn et al., 2007). This makes them invaluable in pharmaceutical synthesis, material science, and organic chemistry research.

Novel Synthetic Methods

Research into the N-difluoromethylation of indazole derivatives explores new synthetic pathways, leading to the creation of novel compounds with potential applications in medicinal chemistry and beyond (Petko & Filatov, 2022). This highlights the ongoing innovation in the field of indazole chemistry and its contributions to broader scientific endeavors.

Safety and Hazards

While specific safety and hazards information for “4,7-difluoro-1H-indazole” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for “4,7-difluoro-1H-indazole” and similar compounds are likely to involve further exploration of their synthesis methods and biological activities. Given the broad spectrum of pharmacological activities exhibited by indazole scaffolds, numerous methods are being developed to construct these heterocycles with better biological activities .

Mechanism of Action

Target of Action

4,7-Difluoro-1H-indazole is a fluorinated indazole derivative . Indazole derivatives have been found to interact with various targets, including CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

It is known that indazole derivatives can inhibit, regulate, and/or modulate their targets . This interaction can lead to changes in cellular processes, such as cell cycle progression and DNA damage response .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its targets. For instance, CHK1 and CHK2 kinases are involved in the DNA damage response pathway . By inhibiting these kinases, this compound could potentially affect this pathway, leading to changes in cell cycle progression and DNA repair .

Pharmacokinetics

The presence of fluorine in the molecule could potentially enhance its bioavailability and metabolic stability .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential interaction with CHK1 and CHK2 kinases, it could potentially affect cell cycle progression and DNA repair . This could lead to changes in cell proliferation and survival, particularly in cancer cells .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the presence of other molecules in the cellular environment, the pH and temperature of the environment, and the presence of metabolic enzymes

Biochemical Analysis

Biochemical Properties

4,7-Difluoro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key enzymes that this compound interacts with is indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme is involved in the catabolism of tryptophan, an essential amino acid. This compound acts as an inhibitor of IDO1, thereby modulating the levels of tryptophan and its metabolites. This interaction has significant implications for immune regulation and cancer therapy, as IDO1 is known to play a role in immune escape mechanisms employed by tumors .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. This compound influences cell signaling pathways, particularly those involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways. Additionally, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins. This leads to changes in the expression of genes involved in cell cycle regulation, apoptosis, and immune response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of IDO1, which leads to a decrease in tryptophan catabolism and an increase in tryptophan levels. This results in the modulation of immune responses, as tryptophan and its metabolites are known to influence the activity of immune cells. Additionally, this compound binds to specific receptors and proteins, altering their conformation and activity. This binding can result in the inhibition or activation of enzymatic activity, changes in gene expression, and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to adaptive changes in cellular function, such as the upregulation of compensatory pathways and the development of resistance mechanisms. These long-term effects are particularly relevant in the context of cancer therapy, where sustained inhibition of IDO1 is necessary for therapeutic efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit IDO1 activity and modulate immune responses without causing significant toxicity. At higher doses, this compound can induce adverse effects, such as hepatotoxicity and gastrointestinal disturbances. These toxic effects are likely due to off-target interactions and the accumulation of the compound in specific tissues. Threshold effects have also been observed, where a minimum concentration of this compound is required to achieve therapeutic efficacy .

Properties

IUPAC Name

4,7-difluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDRPWSWQBCAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646723
Record name 4,7-Difluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-68-3
Record name 4,7-Difluoro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Difluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-difluoro-1H-indazole
Reactant of Route 2
4,7-difluoro-1H-indazole
Reactant of Route 3
Reactant of Route 3
4,7-difluoro-1H-indazole
Reactant of Route 4
4,7-difluoro-1H-indazole
Reactant of Route 5
Reactant of Route 5
4,7-difluoro-1H-indazole
Reactant of Route 6
4,7-difluoro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.